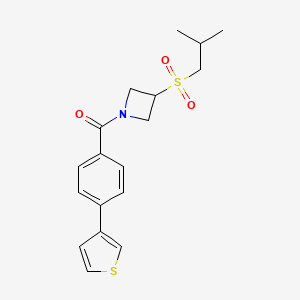
(3-(Isobutylsulfonyl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Isobutylsulfonyl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone: is a complex organic compound known for its unique structural features and versatile applications in scientific research. This compound combines an azetidine ring, a thiophene moiety, and a sulfonyl group, making it a valuable molecule in various fields such as drug discovery, material science, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Isobutylsulfonyl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-chloro-1-propanamine and a suitable base.
Introduction of the Sulfonyl Group: The isobutylsulfonyl group is introduced via sulfonylation reactions, often using reagents like isobutylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Thiophene Derivative: The final step involves coupling the azetidine derivative with a thiophene-containing phenylmethanone through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent, reflux conditions.
Substitution: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-(Isobutylsulfonyl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, the compound is studied for its potential therapeutic effects. Its structural features suggest it could be useful in the treatment of various diseases, including cancer and infectious diseases.
Industry
In industrial applications, this compound is used in the synthesis of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (3-(Isobutylsulfonyl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone involves its interaction with specific molecular targets. The azetidine ring and sulfonyl group can form hydrogen bonds and electrostatic interactions with proteins, influencing their function. The thiophene moiety can participate in π-π stacking interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- (3-(Methylsulfonyl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone
- (3-(Ethylsulfonyl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone
- (3-(Isobutylsulfonyl)azetidin-1-yl)(4-(furan-3-yl)phenyl)methanone
Uniqueness
Compared to similar compounds, (3-(Isobutylsulfonyl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone stands out due to its specific combination of functional groups, which confer unique reactivity and stability. The isobutylsulfonyl group provides steric hindrance, enhancing the compound’s selectivity in reactions, while the thiophene moiety offers additional electronic properties that can be exploited in various applications.
This detailed overview highlights the significance of this compound in scientific research and its potential for future developments
Properties
IUPAC Name |
[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(4-thiophen-3-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S2/c1-13(2)12-24(21,22)17-9-19(10-17)18(20)15-5-3-14(4-6-15)16-7-8-23-11-16/h3-8,11,13,17H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDDBARSXRCRJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[cyano(3,4-dichlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2839082.png)
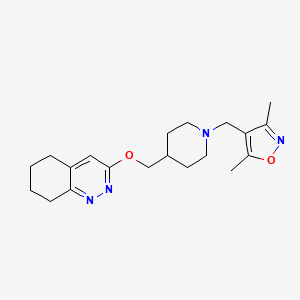
![N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride](/img/structure/B2839085.png)
![3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine](/img/structure/B2839086.png)
![[4-[(3-Fluorophenyl)methyl]piperidin-1-yl]-(5-methyl-2-methylsulfonylpyrimidin-4-yl)methanone](/img/structure/B2839087.png)
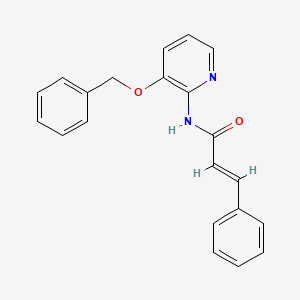
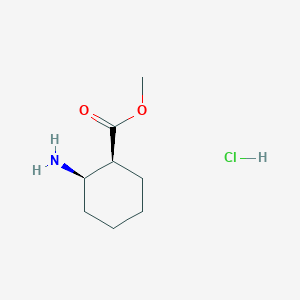
![3-[(4-Amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid hydrochloride](/img/structure/B2839092.png)
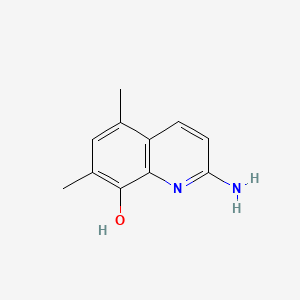
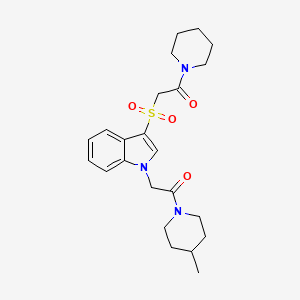
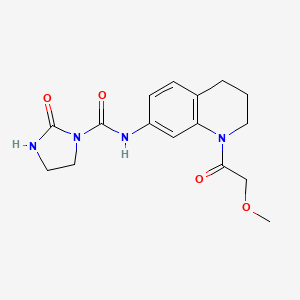
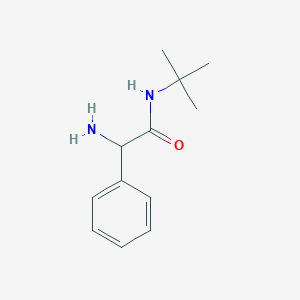
![1-{4-[4-(4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonyl)piperazin-1-yl]phenyl}ethan-1-one](/img/structure/B2839101.png)

